

Erdafitinib: A Deep Dive into FGFR Selectivity and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdafitinib (JNJ-42756493) is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) that selectively targets the Fibroblast Growth Factor Receptor (FGFR) family.[1][2][3] Deregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known driver in various malignancies, including urothelial carcinoma.[1][4] Erdafitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs to block their autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This targeted action inhibits tumor cell proliferation and promotes apoptosis in cancer cells with aberrant FGFR signaling. This technical guide provides a comprehensive overview of the FGFR selectivity and binding affinity of Erdafitinib, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Analysis of Erdafitinib's Binding Affinity and Inhibitory Activity

The potency and selectivity of **Erdafitinib** have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity (Kd) and inhibitory concentration (IC50) against the FGFR family and other relevant kinases.



Table 1: Biochemical Inhibition (IC50) of FGFR Kinase

Activity by Erdafitinib

Kinase Target	IC50 (nM)	Assay Type	Reference
FGFR1	1.2	Time-Resolved Fluorescence Assay	[5]
FGFR2	2.5	Time-Resolved Fluorescence Assay	[5]
FGFR3	3.0	Time-Resolved Fluorescence Assay	[5]
FGFR4	5.7	Time-Resolved Fluorescence Assay	[5]
VEGFR2	36.8	Time-Resolved Fluorescence Assay	[5]

IC50 (50% inhibitory concentration) values represent the concentration of **Erdafitinib** required to inhibit the enzymatic activity of the kinase by 50%.

Table 2: Binding Affinity (Kd) of Erdafitinib to FGFR

Kinases

Kinase Target	Kd (nM)	Assay Type	Reference
FGFR1	0.24	KINOMEscan	[6]
FGFR2	2.2	KINOMEscan	[6]
FGFR3	1.1	KINOMEscan	[6]
FGFR4	1.4	KINOMEscan	[6]
VEGFR2	6.6	KINOMEscan	[6]

Kd (dissociation constant) values represent the concentration of **Erdafitinib** at which half of the kinase binding sites are occupied at equilibrium, indicating the strength of the binding interaction. A lower Kd value signifies a higher binding affinity.



Table 3: Cellular Antiproliferative Activity (IC50) of

Frdafitinib

LIGATION				
Cell Line	FGFR Alteration	IC50 (nM)	Assay Type	Reference
NCI-H1581	FGFR1 Amplification	22.1	MTT Assay	[5]
KATO III	FGFR2 Amplification	Not specified	MTT Assay	[5]
RT-112	FGFR3 Mutation	13.2	MTT Assay	[5]
A-204	FGFR4 Amplification	25	MTT Assay	[5]

Cellular IC50 values represent the concentration of **Erdafitinib** required to inhibit the proliferation of cancer cell lines by 50%.

Kinase Selectivity Profile

To assess the selectivity of **Erdafitinib**, its binding affinity was evaluated against a large panel of kinases using the KINOMEscan[™] platform.[6] This platform measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The results are typically reported as the dissociation constant (Kd).

While the full KINOMEscan dataset against 451 kinases is extensive, the data in Table 2 highlights **Erdafitinib**'s high affinity for the FGFR family. Notably, the binding affinity for VEGFR2, a closely related kinase, is significantly lower (Kd of 6.6 nM) compared to FGFR1 (Kd of 0.24 nM), indicating a degree of selectivity.[6] A comprehensive analysis of the top 20 kinases with the highest binding affinity for **Erdafitinib** from the KINOMEscan panel reveals a strong preference for the FGFR family.[6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)



The inhibitory activity of **Erdafitinib** against FGFR1, FGFR2, FGFR3, and FGFR4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method measures the phosphorylation of a substrate by the kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to the phosphorylated residue, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the emitted light is proportional to the level of kinase activity. Inhibitors compete with ATP for binding to the kinase, thereby reducing substrate phosphorylation and the FRET signal.

General Protocol Outline:

- Reagent Preparation: Recombinant human FGFR enzymes, a poly-GT or specific peptide substrate, and ATP are prepared in a kinase reaction buffer.
- Compound Dilution: **Erdafitinib** is serially diluted to various concentrations.
- Kinase Reaction: The FGFR enzyme, substrate, and ATP are incubated with the different concentrations of **Erdafitinib** in a microplate.
- Detection: A solution containing a Eu-labeled anti-phosphotyrosine antibody and EDTA (to stop the kinase reaction) is added to each well.
- Signal Measurement: The plate is incubated to allow for antibody binding, and the TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.
- Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Erdafitinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of **Erdafitinib** on cancer cell lines with known FGFR alterations were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]



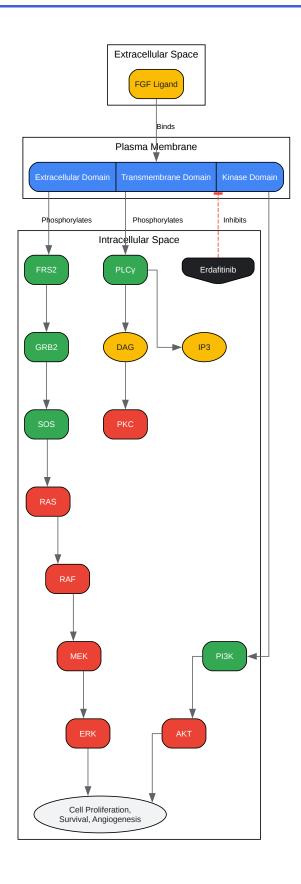
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol Outline:

- Cell Seeding: Cancer cell lines (e.g., NCI-H1581, RT-112, A-204) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]
- Compound Treatment: The cells are treated with various concentrations of Erdafitinib (e.g., from 0.01 nM to 10 μM) and incubated for a specified period (e.g., 4 days).[5]
- MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 540-570 nm.[5]
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 values are determined by plotting the percentage of viability against the logarithm of the Erdafitinib concentration and fitting the data to a dose-response curve.

Visualizations FGFR Signaling Pathway



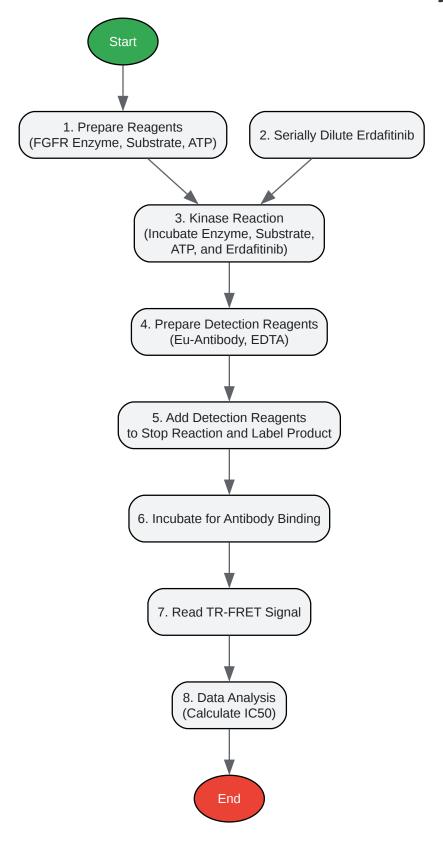


Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the inhibitory action of Erdafitinib.



Experimental Workflow: TR-FRET Kinase Assay

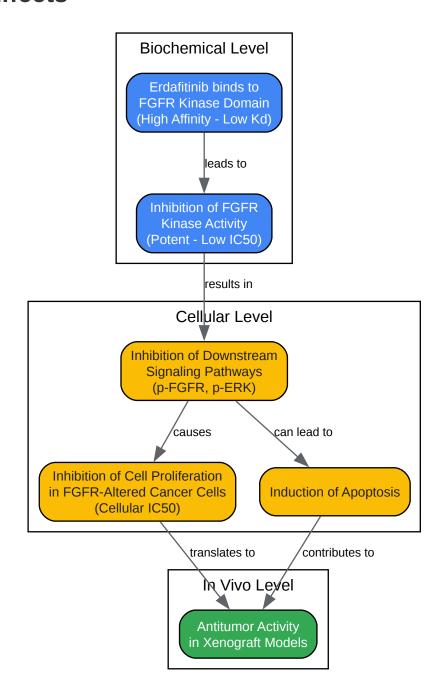


Click to download full resolution via product page



Caption: General workflow for a TR-FRET-based kinase inhibition assay.

Logical Relationship: From Biochemical Activity to Cellular Effects



Click to download full resolution via product page

Caption: The relationship between **Erdafitinib**'s biochemical activity and its cellular effects.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations in immune cell phenotype and cytotoxic capacity in HER2+ breast cancer patients receiving HER2-targeted neo-adjuvant therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Genomic Landscape of FGFR3-Altered Urothelial Carcinoma and Treatment Outcomes with Erdafitinib: A Real-World Experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. European Commission approves BALVERSA® ▼ (erdafitinib) for adult patients with unresectable or metastatic urothelial carcinoma [jnj.com]
- To cite this document: BenchChem. [Erdafitinib: A Deep Dive into FGFR Selectivity and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607360#erdafitinib-fgfr-selectivity-and-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com